This compound can be found in chemical databases such as PubChem, where it is cataloged under the molecular formula and has a molecular weight of approximately 179.26 g/mol. The compound's InChI (International Chemical Identifier) is provided as follows: InChI=1S/C10H19N3O/c1-7-12-8(2)6-10(11)9(13)5-4-3/h8H,3-6,7H2,1-2H3 .
The synthesis of 1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step reactions that may include:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yields and purity during these synthesis steps.
The molecular structure of 1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine consists of a five-membered pyrazole ring with two methyl groups at positions 3 and 5 and an ethoxyethyl side chain at position 1.
1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine can participate in various chemical reactions typical for amines and pyrazoles:
These reactions are influenced by factors such as solvent polarity and temperature.
The mechanism of action for 1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine is largely dependent on its biological targets. As a pyrazole derivative, it may interact with enzymes or receptors in biological systems:
Experimental studies are necessary to elucidate these mechanisms further and determine specific interactions at the molecular level.
Quantitative data regarding melting point, boiling point, and spectral properties (IR, NMR) would provide additional insights into its physical characteristics.
The potential applications of 1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine are diverse:
Research into its efficacy and safety profiles will be essential for advancing its applications in these fields.
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: